Val-Glu - 3062-07-5

Val-Glu

Catalog Number: EVT-3259766
CAS Number: 3062-07-5
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Val-Glu is a dipeptide formed from L-valine and L-glutamic acid residues. It has a role as a metabolite.
Source

Val-Glu can be derived from protein hydrolysis or synthesized through peptide synthesis techniques. It is naturally found in various proteins and peptides in living organisms, particularly in muscle tissue.

Classification

Val-Glu is classified as a dipeptide, which is a type of peptide formed by the linkage of two amino acids via a peptide bond. It belongs to the broader category of bioactive peptides, which are known to exert various physiological effects.

Synthesis Analysis

Methods

The synthesis of Val-Glu can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase methods. The most common approach involves the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the sequential addition of amino acids to a growing peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: In this method, the initial amino acid (valine) is attached to a solid support resin. Subsequent amino acids (glutamate) are added through coupling reactions facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .
  2. Purification: After synthesis, the crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity levels for further analysis or application .
Molecular Structure Analysis

Structure

Val-Glu has a specific molecular structure characterized by its two constituent amino acids:

  • Valine: C5H11NO2
  • Glutamate: C5H9NO4

Data

The structure can be represented as follows:

Val GluH2NC(CH3)(C2H5)C(=O)C(C(=O)O)NH2\text{Val Glu}\rightarrow \text{H}_2N-\text{C}(\text{CH}_3)(\text{C}_2\text{H}_5)-\text{C}(=O)-\text{C}(\text{C}(=O)\text{O})-\text{NH}_2
Chemical Reactions Analysis

Reactions

Val-Glu can participate in various chemical reactions typical of peptides, including hydrolysis, transpeptidation, and racemization. Hydrolysis can occur under acidic or basic conditions, breaking down the dipeptide into its constituent amino acids.

Technical Details

  1. Hydrolysis: In acidic conditions (e.g., using hydrochloric acid), Val-Glu can be hydrolyzed to yield valine and glutamate.
  2. Transpeptidation: This reaction involves the transfer of the amino acid residue from one peptide to another, potentially modifying its biological activity.
Mechanism of Action

Process

The mechanism of action for Val-Glu primarily involves its role as a signaling molecule in various metabolic pathways. It can influence neurotransmitter release and modulate synaptic transmission due to the presence of glutamate, which acts as an excitatory neurotransmitter in the central nervous system.

Data

Studies have shown that Val-Glu can affect gene expression related to metabolic processes and cellular signaling pathways in organisms like Bacillus subtilis, indicating its potential regulatory roles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Melting Point: The melting point varies based on purity but generally falls within the range typical for dipeptides.
  • Stability: Val-Glu exhibits stability under physiological pH but can degrade under extreme conditions (high temperature or strong acids).
Applications

Scientific Uses

Val-Glu has several applications in scientific research:

  • Biochemical Studies: Used as a model compound to study peptide synthesis and enzymatic reactions.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects, particularly in neurology due to glutamate's role as a neurotransmitter.
  • Food Industry: Explored for its flavor-enhancing properties, contributing to umami taste profiles in food products.
Enzymatic Synthesis and Degradation Pathways

γ-Glutamyl Dipeptide Biosynthesis in Food Matrices

Val-Glu is synthesized primarily through the catalytic activity of γ-glutamyltranspeptidases (γ-GTs), which facilitate the transfer of γ-glutamyl groups from glutathione (GSH) or glutamine to acceptor amino acids like valine. This enzymatic process is pivotal in developing the kokumi flavor profile—characterized by enhanced mouthfulness, continuity, and complexity—in fermented foods such as cheese, soy sauce, and cured meats [2] [5].

γ-GTs are evolutionarily conserved enzymes that exhibit broad substrate specificity. In Bacillus subtilis, γ-GT (BsGT) catalyzes the transpeptidation reaction:

L-Glutamine + L-Valine → Val-Glu + Ammonia

Plant-derived γ-GTs (e.g., from Allium cepa and Raphanus sativus) further contribute to Val-Glu accumulation during food processing, where proteolysis liberates precursor amino acids [5]. The reaction efficiency depends on:

  • Glutamine availability as the primary γ-glutamyl donor
  • Acceptor amino acid concentration (Val > Leu > Phe)
  • pH optima (8.0–9.0) favoring transpeptidation over hydrolysis [5]

Table 1: γ-GT Sources and Their Roles in Val-Glu Formation

SourceOptimal pHAcceptor SpecificityFood Application
Bacillus subtilis8.5–9.0Val, Met, PheSoy fermentation
Allium cepa7.5–8.5Val, LeuOnion-based fermentates
Raphanus sativus8.0Val, IleDaikon radish products

Post-synthesis, Val-Glu remains stable during thermal processing due to its γ-glutamyl linkage, which resists non-specific proteolysis. This stability allows it to persist through cooking and storage, contributing to long-lasting flavor enhancement [2].

Substrate Specificity of Glutamyl Endopeptidases (GluV8) for Val-Glu Cleavage

Glutamyl endopeptidase I (GluV8), a serine protease from Staphylococcus aureus, preferentially cleaves peptide bonds C-terminal to glutamic acid residues. Its catalytic triad (His62, Asp109, Ser195) positions the substrate such that the P1 glutamic acid carboxylate forms hydrogen bonds with Ser192 and His213, while the hydrophobic S1' pocket accommodates residues like valine [3] [7].

Val-Glu’s cleavage susceptibility by GluV8 is context-dependent:

  • Dipeptide form: Minimal hydrolysis due to the absence of prime-side residues (P1', P2')
  • Polypeptide-embedded: Enhanced cleavage when Val-Glu is followed by hydrophobic residues (e.g., Val-Glu↓Val-Ala)
  • pH dependence: Maximal activity at pH 7.2–8.4, with bicarbonate ions inhibiting catalysis [4] [7]

Structural studies reveal GluV8’s shallow substrate-binding groove limits its efficiency toward small peptides like Val-Glu. Comparatively, GluV8 cleaves Z-LLE-MCA (where Z = benzyloxycarbonyl, MCA = methylcoumarylamide) 2.3-fold faster than Val-Glu-MCA, underscoring the necessity for extended prime-side sequences for efficient hydrolysis [4] [8].

Table 2: GluV8 Specificity Toward Val-Glu-Containing Substrates

SubstrateCleavage Sitekcat (s⁻¹)KM (μM)Relative Efficiency
Val-Glu-MCAVal-Glu↓MCA0.08 ± 0.01>5001.0 (Reference)
Ac-VEID-MCAGlu↓Ile-Asp5.2 ± 0.385 ± 665.0
Z-LLE-MCALeu↓Glu-MCA12.1 ± 0.942 ± 3150.2

Exopeptidase Activity Modulation by P1′ Hydrophobic Residues (Val)

Recent studies demonstrate that GluV8 exhibits latent exopeptidase activity when Val-Glu is followed by hydrophobic residues in the P1′ position. Using a two-step assay with dipeptidyl-peptidase 11 (DPP11), researchers quantified GluV8’s capacity to hydrolyze tetra-peptidyl substrates like Ac-VEXD-MCA (where X = P1′ residue). Key findings include [4] [8] [9]:

  • P1′ hydrophobicity elevates kcat 500-fold (e.g., P1′ Leu: kcat = 18.3 s⁻¹; P1′ Gly: kcat = 0.04 s⁻¹)
  • Activity hierarchy: Leu ≈ Ile > Phe > Val > Tyr ≫ Gly ≈ Lys
  • Mechanism: Hydrophobic P1′ residues stabilize the oxyanion transition state via van der Waals interactions with GluV8’s S1′ pocket

For Val-Glu↓Val sequences, the P1′ valine enhances catalytic efficiency (kcat/KM) by 210-fold compared to Val-Glu↓Gly. This explains why Val-Glu in polypeptides (e.g., bioactive peptides) is preferentially cleaved when succeeded by hydrophobic residues. The MEROPS database analysis of 4,328 GluV8 substrates confirms that >89% of physiological cleavage sites feature hydrophobic P1′ residues (Val, Leu, Ile) [8].

Table 3: Influence of P1′ Residues on GluV8 Activity Toward Val-Glu-Containing Substrates

P1′ ResidueHydrophobicity Indexkcat (s⁻¹)Relative Activity
Leu3.818.3 ± 1.2100.0%
Val4.215.1 ± 0.882.5%
Phe2.816.9 ± 1.192.3%
Gly-0.40.04 ± 0.010.2%
Lys-3.90.06 ± 0.010.3%

Metabolic Fate via γ-Glutamyl Transpeptidase Pathways

Post-liberation, Val-Glu undergoes γ-glutamyl cycle-dependent metabolism catalyzed by γ-glutamyl transpeptidase (γ-GT). This membrane-associated enzyme cleaves the γ-glutamyl bond, transferring glutamyl groups to water (hydrolysis) or acceptor amino acids (transpeptidation) [5] [6].

The metabolic pathway involves:

  • Hydrolysis: Val-Glu → Val + Glu
  • Transpeptidation: Val-Glu + AA → γ-Glu-AA + Val
  • Cysteine conjugation: γ-Glu products enter glutathione synthesis

γ-GT’s structure comprises a heavy chain (membrane anchor) and light chain (catalytic subunit), with Thr391 (in E. coli) acting as the nucleophile. The enzyme’s KM for Val-Glu is 1.2 ± 0.1 mM, comparable to other γ-glutamyl dipeptides like Gly-Glu (KM = 0.9 mM) [5].

In mammals, γ-GT-mediated Val-Glu degradation supports:

  • Cysteine recovery for intracellular glutathione synthesis
  • Amino acid transport via γ-glutamyl amino acid uptake
  • Redox homeostasis by maintaining glutathione pools

Dysregulated γ-GT activity correlates with pathologies including diabetes and atherosclerosis, highlighting Val-Glu’s indirect role in systemic oxidative stress management [5].

Table 4: Metabolic Pathways Involving Val-Glu

PathwayEnzymeReactionBiological Role
Hydrolysisγ-GTVal-Glu → Val + GluGlutamate recycling
Transpeptidationγ-GTVal-Glu + Cys → γ-Glu-Cys + ValGlutathione precursor synthesis
Dipeptide uptakePOT transportersVal-Glu importCellular nutrition

Compounds Mentioned

  • Val-Glu (Valine-Glutamate)
  • γ-Glutamyltranspeptidase (γ-GT)
  • Glutamyl endopeptidase I (GluV8)
  • Dipeptidyl-peptidase 11 (DPP11)
  • Glutathione (γ-Glu-Cys-Gly)
  • Suc-Ala-Glu
  • Boc-VPR
  • Z-LLE
  • Ac-VEID
  • Ac-IETD

Properties

CAS Number

3062-07-5

Product Name

Val-Glu

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]pentanedioic acid

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C10H18N2O5/c1-5(2)8(11)9(15)12-6(10(16)17)3-4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,8-/m0/s1

InChI Key

UPJONISHZRADBH-XPUUQOCRSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

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